

A Comparative Guide to AT2R Agonists: Novokinin TFA vs. C21

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Compound of Interest

Compound Name: Novokinin TFA

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The Angiotensin II Type 2 Receptor (AT2R) has emerged as a promising therapeutic target, with agonism of this receptor associated with protective effects in various pathological conditions. This guide provides a detailed comparison of two prominent AT2R agonists, the peptide-based **Novokinin TFA** and the non-peptide small molecule C21. We present a comprehensive analysis of their pharmacological profiles, signaling mechanisms, and reported biological effects, supported by experimental data and detailed methodologies.

Pharmacological Profile: A Head-to-Head Comparison

A direct comparison of the binding affinities and selectivity of **Novokinin TFA** and C21 for the AT2R is crucial for understanding their potential as research tools and therapeutic agents. The following table summarizes the available quantitative data from radioligand binding assays.

Parameter	Novokinin TFA	C21	Reference
Target Receptor	Angiotensin II Type 2 Receptor (AT2R)	Angiotensin II Type 2 Receptor (AT2R)	[1][2]
Chemical Nature	Peptide (Arg-Pro-Leu-Lys-Pro-Trp)	Non-peptide small molecule	[1][2]
Binding Affinity (Ki) for AT2R	7 μ M (7000 nM)	0.4 nM	[2][3][4]
Selectivity over AT1R	93-fold	>25,000-fold (Ki for AT1R >10 μ M)	[2][3][4]

Note: Lower Ki values indicate higher binding affinity.

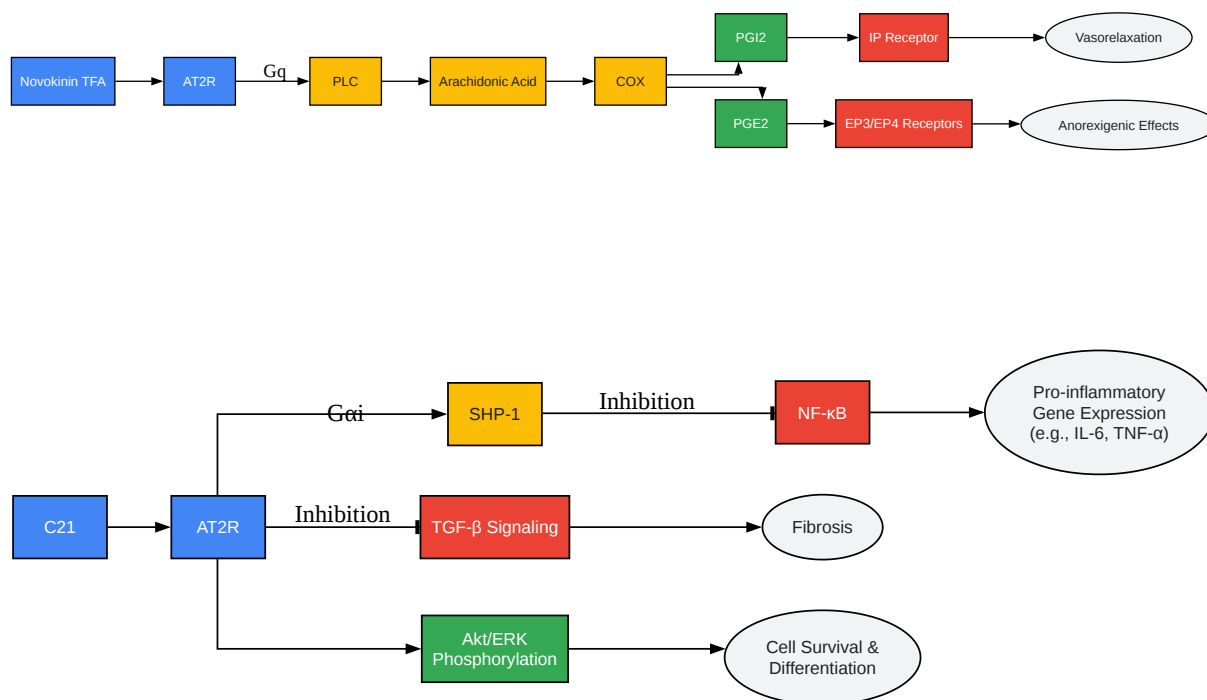
Signaling Pathways: Distinct Mechanisms of Action

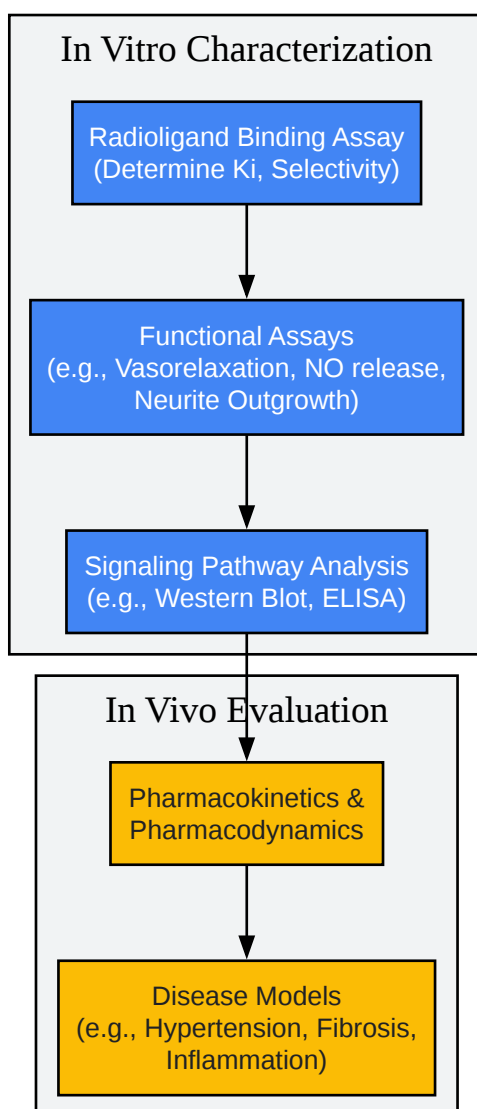
While both **Novokinin TFA** and C21 activate the AT2R, evidence suggests they may trigger distinct downstream signaling cascades.

Novokinin TFA Signaling Pathway

Novokinin's biological effects, including vasorelaxation and anorexigenic activity, appear to be mediated through prostaglandin signaling pathways. Activation of AT2R by Novokinin is proposed to stimulate the production of prostaglandin I2 (PGI2) and prostaglandin E2 (PGE2), which then act on their respective receptors (IP and EP receptors) to elicit downstream effects.

[1]





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